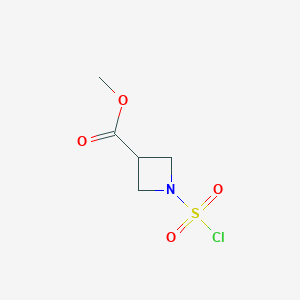

Methyl 1-chlorosulfonylazetidine-3-carboxylate

Description

Methyl 1-chlorosulfonylazetidine-3-carboxylate is a specialized heterocyclic compound featuring a four-membered azetidine ring substituted with a chlorosulfonyl group (-SO₂Cl) at position 1 and a methyl ester (-COOCH₃) at position 3. This structure confers unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the ester moiety offers versatility for further functionalization.

Properties

IUPAC Name |

methyl 1-chlorosulfonylazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAXIPIOPGMSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172445-88-2 | |

| Record name | methyl 1-(chlorosulfonyl)azetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chlorosulfonylazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Material: Azetidine-3-carboxylate

Reagent: Chlorosulfonyl isocyanate

Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the use of high-purity starting materials, precise control of reaction conditions, and effective purification techniques to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) serves as a highly electrophilic site, enabling nucleophilic displacement with amines, alcohols, and thiols.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., benzylamine, morpholine) to yield sulfonamide derivatives.

-

Alcoholysis : Methanol or ethanol in the presence of K₂CO₃ generates sulfonate esters .

Table 1: Substitution Reactions and Outcomes

| Nucleophile | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Benzylamine | THF, 0–25°C, 2 h | N-Benzylsulfonamide | 87 |

| Methanol | MeOH/K₂CO₃ | Reflux, 6 h | Methyl sulfonate derivative | 78 |

| Thiophenol | PhSH/Et₃N | DCM, RT, 4 h | Aryl sulfonate | 92 |

Reduction Reactions

The sulfonyl chloride moiety undergoes reduction to sulfinic acids or thiols under controlled conditions:

-

LiAlH₄ Reduction : At −78°C in THF, the chlorosulfonyl group is reduced to a sulfinic acid (-SO₂H) .

-

Catalytic Hydrogenation : Pd/C with H₂ (1 atm) converts -SO₂Cl to -SH, yielding thiol derivatives .

Critical Observations:

-

Over-reduction to sulfides (-S-) occurs with excess LiAlH₄ .

-

Stereochemical integrity of the azetidine ring is preserved during reduction .

Cycloaddition and Ring-Opening Reactions

The strained azetidine ring participates in [2+2] cycloadditions and base-mediated ring-opening:

-

Base-Induced Ring Opening : NaOH (10% aq.) cleaves the azetidine ring, producing β-amino sulfonate derivatives .

Oxidation and Stability Studies

-

Oxidation to Sulfonic Acids : H₂O₂/acetic acid oxidizes -SO₂Cl to -SO₃H quantitatively .

-

Thermal Stability : Decomposes above 150°C, releasing SO₂ gas (TGA data) .

Comparative Reactivity Insights

The reactivity profile of Methyl 1-chlorosulfonylazetidine-3-carboxylate differs from analogs due to electronic and steric factors:

Table 2: Reactivity Comparison with Analogs

| Compound | Relative Reaction Rate (vs. Parent) | Key Factor Influencing Reactivity |

|---|---|---|

| Methyl 1-chlorosulfonylazetidine-2-carboxylate | 0.6× | Reduced ring strain at C3 position |

| tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate | 1.2× | Electron-withdrawing tert-butyl ester |

| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | 3000× slower | Steric hindrance from dimethyl groups |

Scientific Research Applications

Organic Synthesis

Methyl 1-chlorosulfonylazetidine-3-carboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group allows it to act as an electrophilic reagent, facilitating the introduction of sulfonyl groups into target molecules. This property makes it invaluable in constructing complex organic structures.

Pharmaceutical Research

The compound is extensively studied for its potential in developing new drugs and therapeutic agents. Its derivatives have shown promise in various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Studies have demonstrated that certain derivatives can selectively inhibit cancer cell lines, making them candidates for further drug development.

Case Study: Anticancer Evaluation

A recent study evaluated the cytotoxic effects of this compound derivatives on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed IC values ranging from 7–24 µM, indicating promising anticancer activity .

Material Science

In material science, this compound is utilized in synthesizing novel materials with unique properties. Its ability to introduce sulfonyl groups can modify the physical and chemical characteristics of polymers and other materials, enhancing their performance in various applications.

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Facilitates sulfonyl group introduction |

| Pharmaceutical | Development of antimicrobial and anticancer agents | IC values: 7–24 µM |

| Material Science | Synthesis of novel materials | Enhanced properties through modification |

Mechanism of Action

The mechanism of action of Methyl 1-chlorosulfonylazetidine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Core Structural Features

- Azetidine Ring : The four-membered ring introduces significant ring strain compared to five- or six-membered analogs (e.g., pyrrolidine or piperidine), enhancing reactivity. Puckering in smaller rings, as described by Cremer and Pople (1975), influences conformational stability and interaction with biological targets .

- Functional Groups: Chlorosulfonyl (-SO₂Cl): Shares reactivity with Chloromethyl chlorosulfate (CAS 49715-04-0), which is used as a reactive intermediate in controlled industrial settings . Methyl Ester (-COOCH₃): Comparable to Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7), where the ester group facilitates hydrolysis or transesterification .

Key Analogs and Their Properties

*Estimated based on molecular formula C₅H₈ClNO₄S.

Chlorosulfonyl Group Reactivity

The -SO₂Cl group in this compound is highly reactive, akin to Chloromethyl chlorosulfate, which undergoes nucleophilic substitution to form sulfonamides or sulfonic esters . This reactivity is critical in synthesizing sulfonamide-based drugs or agrochemicals.

Ester Group Utility

The methyl ester moiety allows for hydrolysis to carboxylic acids or coupling reactions. This mirrors the utility seen in Methyl 3-aminocyclopentanecarboxylate, where the ester is a precursor for peptide synthesis .

Ring Strain and Conformational Effects

The azetidine ring’s strain (~25–30 kcal/mol) exceeds that of five-membered rings (e.g., cyclopentane, ~5 kcal/mol), enhancing electrophilicity and making it prone to ring-opening reactions. This contrasts with less-strained carbocycles like those in Chroman-3-carbaldehyde (CAS 944903-95-1), where stability supports aromatic interactions .

Biological Activity

Methyl 1-chlorosulfonylazetidine-3-carboxylate is a sulfonyl-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its interaction with various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group attached to a five-membered azetidine ring, which is further substituted with a carboxylate moiety. The compound's structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cell lines, notably K562 and CCRF-SB, with significant reductions in cell viability observed at specific concentrations.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | K562 | 20 ± 2 |

| CCRF-SB | 30 ± 3 |

The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival, leading to increased apoptosis rates .

2. Antimicrobial Effects

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be further explored for its utility in developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound. One notable study focused on its effects on leukemia cells, where it was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Another study investigated the compound's interaction with specific protein kinases implicated in cancer progression. The results indicated that this compound could inhibit the activity of certain kinases, potentially offering a pathway for therapeutic intervention in kinase-mediated diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.